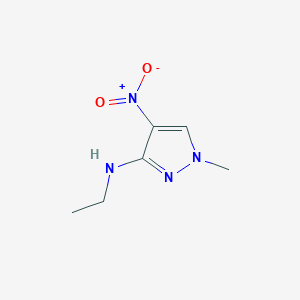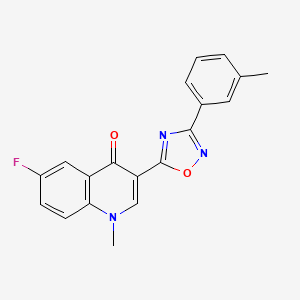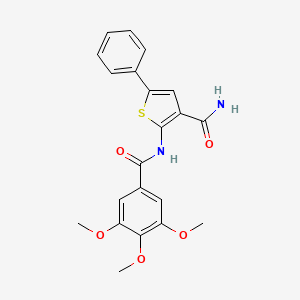
N-(4-(furan-3-yl)benzyl)-1-(methylsulfonyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(furan-3-yl)benzyl)-1-(methylsulfonyl)piperidine-4-carboxamide, also known as FUBPBD, is a synthetic compound that belongs to the piperidine class of drugs. It is a potent and selective agonist of the cannabinoid receptor CB2, which is primarily found in the immune system and peripheral tissues. FUBPBD has attracted significant attention in the scientific community due to its potential therapeutic applications in various diseases, including inflammation, pain, and cancer.
Applications De Recherche Scientifique
PET Imaging of Microglia
One of the remarkable applications of derivatives closely related to N-(4-(furan-3-yl)benzyl)-1-(methylsulfonyl)piperidine-4-carboxamide is in PET imaging of microglia by targeting the macrophage colony-stimulating factor 1 receptor (CSF1R). This research signifies the use of such compounds as a noninvasive tool for imaging reactive microglia, disease-associated microglia, and their contributions to neuroinflammation in vivo. Notably, neuroinflammation is a key pathogenic feature in a wide variety of neuropsychiatric disorders including Alzheimer's disease, Parkinson's disease, and traumatic brain injury. The developed PET agent shows promise for the development of new therapeutics targeting neuroinflammation, enabling noninvasive, repeatable readouts in patients, and measuring drug target engagement (Horti et al., 2019).
Anti-Acetylcholinesterase Activity
Another application includes the synthesis and evaluation of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives for their anti-acetylcholinesterase (anti-AChE) activity. These compounds have been identified as potent inhibitors, with certain derivatives showing significant potential as antidementia agents, underscoring the importance of such chemical structures in developing treatments for cognitive disorders (Sugimoto et al., 1990).
Urotensin-II Receptor Antagonists
Derivatives bearing resemblance to the chemical structure have been synthesized and evaluated as potential urotensin-II receptor antagonists. The study outlines the systematic investigation of SAR of furan-2-carboxamide derivatives, leading to the identification of compounds with potent antagonist activity, showcasing the role of such molecules in therapeutic interventions for diseases involving the urotensin-II receptor (Lim et al., 2019).
Serotonin 4 Receptor Agonists
Furthermore, research into benzamide derivatives as selective serotonin 4 receptor agonists highlights the application of similar chemical structures in enhancing gastrointestinal motility. This indicates the potential of these compounds as novel prokinetic agents, offering insights into the development of treatments for gastrointestinal disorders (Sonda et al., 2004).
Analytical and Spectral Study
Additionally, the analytical and spectral study of furan ring containing organic ligands, including compounds structurally related to N-(4-(furan-3-yl)benzyl)-1-(methylsulfonyl)piperidine-4-carboxamide, underscores the importance of these chemical structures in medicinal chemistry. This research focuses on the synthesis, characterization, and antimicrobial activity of furan ring containing ligands, demonstrating their significant biological activities and potential in drug development (Patel, 2020).
Propriétés
IUPAC Name |
N-[[4-(furan-3-yl)phenyl]methyl]-1-methylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c1-25(22,23)20-9-6-16(7-10-20)18(21)19-12-14-2-4-15(5-3-14)17-8-11-24-13-17/h2-5,8,11,13,16H,6-7,9-10,12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGXBNRHZCJRKSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NCC2=CC=C(C=C2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(furan-3-yl)benzyl)-1-(methylsulfonyl)piperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

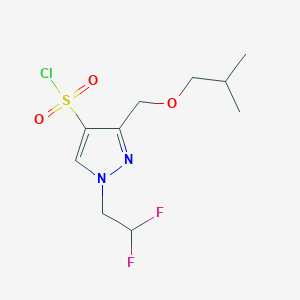
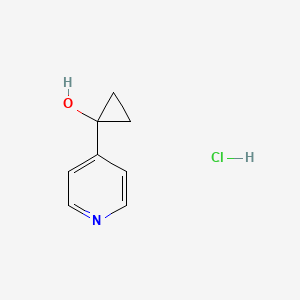
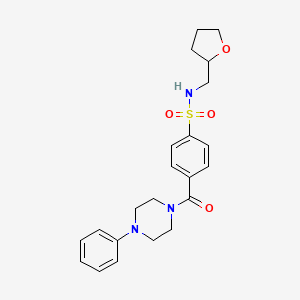
![N-benzyl-1-(2,4-dichlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2763149.png)
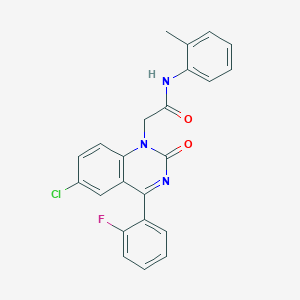
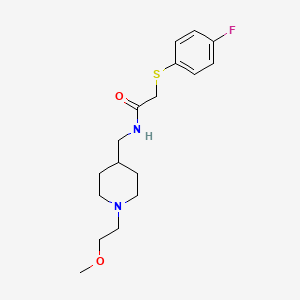
![(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(5-methylthiophen-2-yl)methanone](/img/structure/B2763152.png)

![Methyl 2-(2-(azepan-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate oxalate](/img/structure/B2763154.png)
![2-[1-[4-(2-Fluorophenyl)piperazin-1-yl]-1-oxopropan-2-yl]-6-(trifluoromethyl)pyridazin-3-one](/img/structure/B2763155.png)
